molecular formula C8H11ClFN5 B7722645 [N'-[N'-(4-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride

[N'-[N'-(4-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride

Cat. No.: B7722645
M. Wt: 231.66 g/mol
InChI Key: HBYJTLZNKNUTCP-UHFFFAOYSA-N
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Description

[N’-[N’-(4-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride is a chemical compound that features a fluorophenyl group attached to a carbamimidoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [N’-[N’-(4-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride typically involves the reaction of 4-fluoroaniline with a suitable carbamimidoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

For industrial production, the synthesis process is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

[N’-[N’-(4-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl oxides, while reduction can produce fluorophenyl amines .

Scientific Research Applications

[N’-[N’-(4-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [N’-[N’-(4-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, modulating their activity. The carbamimidoyl moiety can form hydrogen bonds with biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[N’-[N’-(4-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride is unique due to its dual carbamimidoyl groups, which provide distinct chemical reactivity and potential for forming multiple hydrogen bonds. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[N'-[N'-(4-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN5.ClH/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYJTLZNKNUTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(N)N=C([NH3+])N)F.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N=C(N)N=C([NH3+])N)F.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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